N-benzyl-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine 1-oxide
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Overview
Description
N-benzyl-5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-amine 1-oxide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, adding to its chemical complexity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-amine 1-oxide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide with electrophilic reagents such as bromine and nitric acid . This reaction leads to the electrophilic substitution of hydrogen atoms in the meta-position relative to the nitro group, forming intermediates that can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-amine 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Bromine, nitric acid, and other electrophilic reagents.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Brominated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-amine 1-oxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-benzyl-5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-amine 1-oxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The spiro structure may also play a role in its binding affinity to specific targets, influencing its overall activity .
Comparison with Similar Compounds
Similar Compounds
5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide: A precursor in the synthesis of the target compound.
4-bromo-6-nitrospiro[benzimidazole-2,1’-cyclohexane] 1-oxide: A brominated derivative with similar structural features.
Uniqueness
N-benzyl-5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-amine 1-oxide is unique due to its specific spiro structure and the presence of both nitro and benzyl groups.
Properties
Molecular Formula |
C19H20N4O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-benzyl-1-hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine |
InChI |
InChI=1S/C19H20N4O3/c24-22-15-9-10-16(23(25)26)17(20-13-14-7-3-1-4-8-14)18(15)21-19(22)11-5-2-6-12-19/h1,3-4,7-10,24H,2,5-6,11-13H2 |
InChI Key |
NBSGZHKOWJYCAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N=C3C(=CC=C(C3=NCC4=CC=CC=C4)[N+](=O)[O-])N2O |
Origin of Product |
United States |
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